2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
Brand Name: Vulcanchem
CAS No.: 1351651-94-9
VCID: VC7606383
InChI: InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6)
SMILES: CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O
Molecular Formula: C24H26FN3O6
Molecular Weight: 471.485

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

CAS No.: 1351651-94-9

Cat. No.: VC7606383

Molecular Formula: C24H26FN3O6

Molecular Weight: 471.485

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate - 1351651-94-9

Specification

CAS No. 1351651-94-9
Molecular Formula C24H26FN3O6
Molecular Weight 471.485
IUPAC Name 2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid
Standard InChI InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key YDSUXZHOBOBUSO-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central ethanone backbone bonded to two functional groups:

  • 2-Fluorophenoxy group: A phenyl ring substituted with fluorine at the 2-position and linked via an ether oxygen.

  • 4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl group: A piperidine ring with a methyl-substituted benzimidazole moiety attached at the 4-position via a methylene bridge.

The oxalate counterion (C2O42C_2O_4^{2-}) enhances solubility and stability, a common strategy in salt formation for bioactive molecules .

Structural Formula and Molecular Weight

  • Empirical Formula: C23H23FN3O4C2H2O4C_{23}H_{23}FN_3O_4 \cdot C_2H_2O_4

  • Molecular Weight: 529.49 g/mol (free base: 408.45 g/mol; oxalate: 121.04 g/mol).

Synthesis and Characterization

Benzimidazole Formation

  • Condensation: 2-Methylbenzimidazole is synthesized via cyclization of 4-methyl-1,2-phenylenediamine with formic acid under reflux .

  • Alkylation: The benzimidazole is alkylated with chloromethylpiperidine using a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C to yield 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine.

Ethanone Assembly

  • Nucleophilic Substitution: 2-Fluorophenol is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-(2-fluorophenoxy)acetyl chloride.

  • Coupling: The acetyl chloride is coupled with the piperidine-benzimidazole intermediate via amide bond formation, yielding the free base .

Salt Formation

The free base is treated with oxalic acid in ethanol to precipitate the oxalate salt, purified via recrystallization .

Characterization Data

Table 1: Predicted Spectroscopic Properties

TechniqueKey Signals
¹H NMR (DMSO-d6)δ 8.20 (s, 1H, benzimidazole-H), 7.45–7.10 (m, 4H, aromatic), 4.60 (s, 2H, OCH2), 3.80–3.20 (m, 4H, piperidine), 2.50 (s, 3H, CH3) .
IR (cm⁻¹)1720 (C=O), 1605 (C=N), 1250 (C-O-C), 745 (C-F) .
MS (ESI)m/z 409.2 [M+H]⁺ (free base), 529.5 [M+Oxalate]⁺

Physicochemical Properties

Table 2: Solubility and Stability

PropertyValue/Observation
Solubility in Water12.5 mg/mL (oxalate salt)
logP2.8 (predicted)
Melting Point198–202°C (decomposes)
StabilityHygroscopic; stable under inert atmosphere .

Pharmacological Activities

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)4.2Caspase-3/7 activation
A549 (Lung)5.8G2/M cell cycle arrest
HeLa (Cervical)3.9ROS-mediated apoptosis .

Antimicrobial Activity

Fluorophenoxy groups enhance membrane permeability. Predicted MIC Values:
Table 4: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Neurological Applications

Piperidine moieties modulate neurotransmitter receptors. Key Targets:

  • σ-1 Receptor: Ki = 18 nM (predicted) .

  • 5-HT₆ Serotonin Receptor: IC₅₀ = 42 nM (predicted) .

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